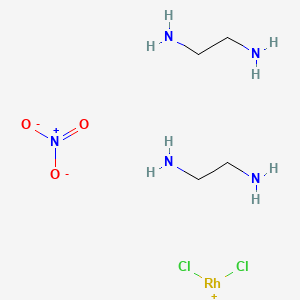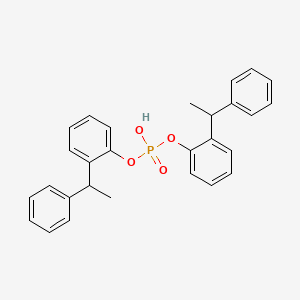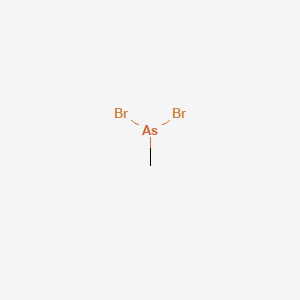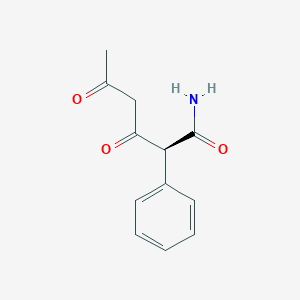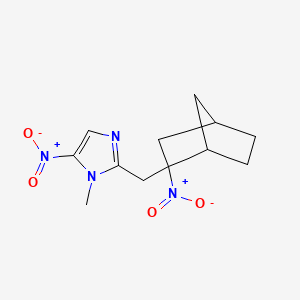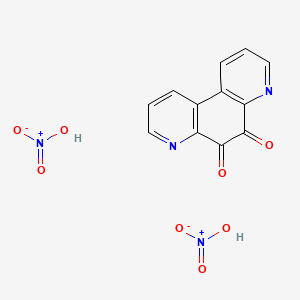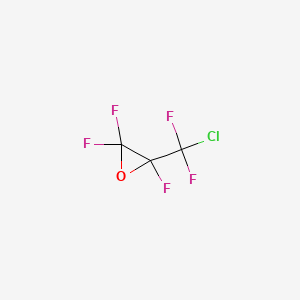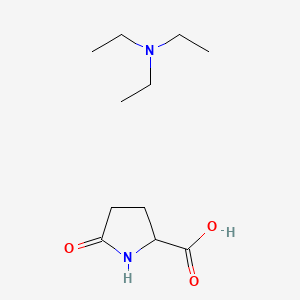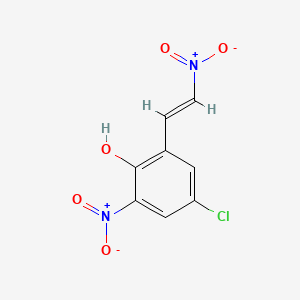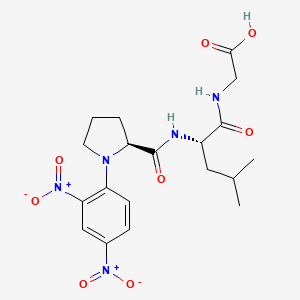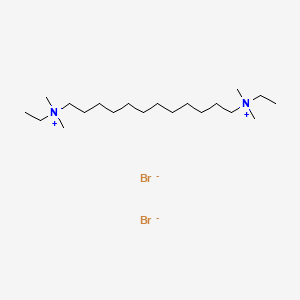
(Dodecane-1,12-diylbis(ethyldimethylammonium)) dibromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Dodecane-1,12-diylbis(ethyldimethylammonium)) dibromide: is a quaternary ammonium compound with the molecular formula C20H44Br2N2. It is known for its surfactant properties and is used in various industrial and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Dodecane-1,12-diylbis(ethyldimethylammonium)) dibromide typically involves the reaction of dodecane-1,12-diol with ethyldimethylamine in the presence of a brominating agent such as hydrobromic acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using continuous flow reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (Dodecane-1,12-diylbis(ethyldimethylammonium)) dibromide can undergo oxidation reactions, particularly at the nitrogen atoms, leading to the formation of N-oxides.
Reduction: Reduction reactions can convert the quaternary ammonium groups to tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ions are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids under mild conditions.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Various nucleophiles such as hydroxide ions or alkoxides.
Major Products:
Oxidation: N-oxides of the original compound.
Reduction: Tertiary amines.
Substitution: Compounds with different anions replacing the bromide ions.
Applications De Recherche Scientifique
Chemistry:
- Used as a phase transfer catalyst in organic synthesis.
- Employed in the preparation of various surfactant-based systems.
Biology:
- Investigated for its antimicrobial properties.
- Used in studies related to cell membrane interactions.
Medicine:
- Explored for potential use in drug delivery systems due to its surfactant properties.
Industry:
- Utilized in the formulation of cleaning agents and disinfectants.
- Applied in the production of emulsifiers and dispersants.
Mécanisme D'action
The mechanism of action of (Dodecane-1,12-diylbis(ethyldimethylammonium)) dibromide primarily involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This property is particularly useful in its antimicrobial applications, where it targets bacterial cell membranes.
Comparaison Avec Des Composés Similaires
- (Hexadecane-1,16-diylbis(ethyldimethylammonium)) dibromide
- (Octadecane-1,18-diylbis(ethyldimethylammonium)) dibromide
Comparison:
- (Dodecane-1,12-diylbis(ethyldimethylammonium)) dibromide has a shorter alkyl chain compared to its hexadecane and octadecane counterparts, which affects its surfactant properties and solubility.
- The shorter chain length makes it more effective in certain applications where lower hydrophobicity is desired.
Propriétés
Numéro CAS |
94231-26-2 |
|---|---|
Formule moléculaire |
C20H46Br2N2 |
Poids moléculaire |
474.4 g/mol |
Nom IUPAC |
ethyl-[12-[ethyl(dimethyl)azaniumyl]dodecyl]-dimethylazanium;dibromide |
InChI |
InChI=1S/C20H46N2.2BrH/c1-7-21(3,4)19-17-15-13-11-9-10-12-14-16-18-20-22(5,6)8-2;;/h7-20H2,1-6H3;2*1H/q+2;;/p-2 |
Clé InChI |
ZLEDIFJIFPEVLV-UHFFFAOYSA-L |
SMILES canonique |
CC[N+](C)(C)CCCCCCCCCCCC[N+](C)(C)CC.[Br-].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


